Comparative Physicochemical Properties: Methyl Pseudolarate A vs. Parent Acid (Inferred)
Methyl pseudolarate A is the methyl ester derivative of pseudolaric acid A. While direct comparative solubility data is not available in primary literature, this esterification is a well-established strategy to modify the lipophilicity (LogP) and solubility of a compound. The methyl ester is expected to have a higher LogP and lower aqueous solubility than the free carboxylic acid form, pseudolaric acid A, which is a general class-level inference for this functional group modification [1].
| Evidence Dimension | Estimated Lipophilicity (LogP) and Water Solubility |
|---|---|
| Target Compound Data | LogP: Not Available; Water Solubility: Not Available [1]. |
| Comparator Or Baseline | Pseudolaric Acid A: LogP and Water Solubility are also not reported in primary literature. The difference is inferred from the structural change from a carboxylic acid (-COOH) to a methyl ester (-COOCH3). |
| Quantified Difference | N/A (Inference based on chemical class). Methyl esterification is predicted to increase lipophilicity and decrease water solubility. |
| Conditions | Inference based on standard organic chemistry principles. |
Why This Matters
Understanding differences in physicochemical properties like solubility is crucial for designing reproducible biological assays and for early-stage formulation development.
- [1] Showing NP-Card for Methyl pseudolarate A (NP0080273). NP-MRD. Accessed April 17, 2026. View Source
